molecular formula C12H8Cl2O4S4 B1603046 Bis(4-chlorosulfonylphenyl)disulfide CAS No. 27738-91-6

Bis(4-chlorosulfonylphenyl)disulfide

Cat. No. B1603046
CAS RN: 27738-91-6
M. Wt: 415.4 g/mol
InChI Key: VUKZJNCBRXLCAA-UHFFFAOYSA-N
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Description

Bis(4-chlorosulfonylphenyl)disulfide (BCPD) is a chemical compound used in various scientific research applications. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. BCPD is known for its unique properties and has been extensively studied for its potential applications in various fields.

Mechanism Of Action

Bis(4-chlorosulfonylphenyl)disulfide acts as a cross-linking agent by reacting with the functional groups present in the polymer chains. The reaction between Bis(4-chlorosulfonylphenyl)disulfide and the polymer chains forms covalent bonds, which results in the formation of a three-dimensional network structure. This cross-linking network improves the mechanical and thermal properties of the polymer.

Biochemical And Physiological Effects

Bis(4-chlorosulfonylphenyl)disulfide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems upon exposure. Therefore, it is essential to handle Bis(4-chlorosulfonylphenyl)disulfide with care and follow proper safety protocols.

Advantages And Limitations For Lab Experiments

The main advantage of using Bis(4-chlorosulfonylphenyl)disulfide in lab experiments is its unique cross-linking properties. Bis(4-chlorosulfonylphenyl)disulfide can cross-link various polymers, which improves their mechanical and thermal properties. However, the main limitation of using Bis(4-chlorosulfonylphenyl)disulfide is its toxicity. Bis(4-chlorosulfonylphenyl)disulfide is known to be toxic and can cause skin irritation and respiratory problems upon exposure. Therefore, it is essential to handle Bis(4-chlorosulfonylphenyl)disulfide with care and follow proper safety protocols.

Future Directions

There are several future directions for the application of Bis(4-chlorosulfonylphenyl)disulfide in various fields. One potential application is in the development of new materials with improved mechanical and thermal properties. Bis(4-chlorosulfonylphenyl)disulfide can be used as a cross-linking agent to improve the properties of various polymers, which can find applications in various industries such as aerospace, automotive, and construction. Another potential application is in the synthesis of new organic compounds, including pharmaceuticals and agrochemicals. Bis(4-chlorosulfonylphenyl)disulfide can be used as a starting material for the synthesis of various organic compounds, which can find applications in the pharmaceutical and agrochemical industries.

Scientific Research Applications

Bis(4-chlorosulfonylphenyl)disulfide has been extensively used in scientific research for its unique properties. It is mainly used as a cross-linking agent in polymer chemistry. Bis(4-chlorosulfonylphenyl)disulfide can cross-link various polymers such as polyethylene, polypropylene, and polyvinyl chloride, to improve their mechanical and thermal properties. Bis(4-chlorosulfonylphenyl)disulfide is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

4-[(4-chlorosulfonylphenyl)disulfanyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O4S4/c13-21(15,16)11-5-1-9(2-6-11)19-20-10-3-7-12(8-4-10)22(14,17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKZJNCBRXLCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SSC2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625149
Record name 4,4'-Disulfanediyldi(benzene-1-sulfonyl chloride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-chlorosulfonylphenyl)disulfide

CAS RN

27738-91-6
Record name 4,4'-Disulfanediyldi(benzene-1-sulfonyl chloride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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